Home > Products > Screening Compounds P120544 > N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide
N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide - 2319640-36-1

N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Catalog Number: EVT-3045696
CAS Number: 2319640-36-1
Molecular Formula: C19H27N3O3
Molecular Weight: 345.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

  • Compound Description: These two compounds, discussed in a crystallographic study, are structurally similar and differ only in the central six-membered ring. The first contains a piperidine ring, while the second contains a piperazine ring. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. Studies demonstrate its low toxicity towards keratinocytes and highlight the importance of Akt2 isozyme inhibition as a potential driver for keratinocyte apoptosis. [, ]

N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1)

  • Compound Description: This compound is a potent and selective melanocortin subtype-4 receptor (MC4R) agonist. Pharmacological studies indicate its potential in appetite regulation and erectile function. []

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

  • Compound Description: This compound is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM). Preclinical studies highlight its antipsychotic-like and procognitive activities. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It demonstrates potent in vivo antiplatelet and antithrombotic activities. []

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). It has superior in vivo target occupancy, efficacy, and pharmacokinetic profiles. []
Overview

N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and pharmacology. This compound features a complex structure that integrates multiple heterocyclic rings, which may contribute to its biological activity and potential therapeutic applications. The presence of a methoxypyrrolidine and piperidine moiety suggests possible interactions with biological targets, making it a subject of scientific research.

Source and Classification

The compound is classified under the category of benzamides, which are derivatives of benzoic acid where an amine group is attached to the benzene ring. It is identified by the Chemical Abstracts Service number 2309312-76-1 and has a molecular formula of C19H26N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in its structure .

Synthesis Analysis

Methods

The synthesis of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves several steps:

  1. Formation of the Pyrrolidine Ring: The initial step includes synthesizing the 3-methoxypyrrolidine ring through reactions involving appropriate starting materials under controlled conditions.
  2. Formation of the Piperidine Ring: A subsequent step involves cyclization to form the piperidine ring.
  3. Coupling Reaction: The piperidine and pyrrolidine rings are coupled using suitable coupling agents.
  4. Benzamide Formation: Finally, the benzamide structure is introduced through acylation reactions, where an acyl group is added to an amine.

These steps can involve various reagents and solvents optimized for yield and purity during synthesis.

Technical Details

The synthesis may utilize methods such as reductive amination or nucleophilic substitution to facilitate the formation of the desired rings. Reaction conditions such as temperature, pressure, and time are critical for successful synthesis. Industrial production may also involve scaling these methods for higher yield .

Molecular Structure Analysis

Structure

The molecular structure of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide can be represented as follows:

C19H26N4O2S\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{O}_{2}\text{S}

The compound features a central benzene ring connected to a side chain that includes both a piperidine and pyrrolidine structure. This complexity allows for diverse interactions with biological systems.

Data

Key structural data include:

  • Molecular Weight: 374.5 g/mol
  • Molecular Formula: C19H26N4O2S
  • CAS Number: 2309312-76-1 .
Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form ketones or aldehydes.
  2. Reduction: Reduction reactions can modify functional groups within the compound to yield alcohols or amines.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at various positions on the heterocycles, allowing for further functionalization .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.

The choice of reagents and conditions significantly affects the reaction pathways and products formed .

Mechanism of Action

The mechanism of action for N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide is primarily based on its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor of certain receptors involved in immune responses, potentially modulating inflammatory pathways .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under various pH conditions is essential for its application in biological systems.
  • Reactivity: The presence of functional groups allows for diverse reactivity patterns in synthetic chemistry.

Further studies are required to elucidate these properties fully .

Applications

N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide has several potential applications:

  1. Medicinal Chemistry: Investigated for its therapeutic potential in treating autoimmune diseases and chronic inflammation.
  2. Biological Research: Used as a probe to study enzyme interactions and receptor binding mechanisms.
  3. Material Science: Explored for developing new materials with unique properties due to its complex structure .

This compound represents a promising area for further research in both medicinal chemistry and materials science due to its intricate structure and potential biological activities.

Introduction to N-(2-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide

This compound represents an advanced hybrid scaffold incorporating benzamide, piperidine, and methoxypyrrolidine pharmacophores. Its structure exemplifies modern strategies in medicinal chemistry aimed at enhancing target selectivity and metabolic stability. The molecule consists of three primary components: a benzamide headgroup providing hydrogen-bonding capability, a central 2-oxoethyl linker offering conformational flexibility, and a complex amine region featuring a 4-(3-methoxypyrrolidin-1-yl)piperidine tail that contributes three-dimensional spatial occupation and potential receptor interaction points. This sophisticated architecture positions it as a promising candidate for modulating challenging biological targets implicated in neurological and metabolic disorders, warranting detailed investigation of its structural and pharmacological properties.

Structural Classification and Functional Motifs in Benzamide Derivatives

Benzamide derivatives constitute a privileged scaffold class in medicinal chemistry characterized by a benzene ring directly attached to a carboxamide group (-CONH-). The molecule N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide extends this core through strategic substitutions that enhance its pharmacological potential. The critical structural motifs include:

  • Primary Benzamide Core: Provides a planar aromatic platform enabling π-π stacking interactions with biological targets and serves as a fundamental building block for molecular extension. This motif is frequently observed in tyrosine kinase inhibitors where the benzamide nitrogen often forms critical hydrogen bonds with kinase hinge regions [2].
  • Acetamide Linker (-N-C(=O)-CH₂-): A flexible ethylene spacer connecting the benzamide to the piperidine ring, conferring conformational adaptability necessary for optimal target binding while potentially reducing metabolic susceptibility compared to direct aryl-amine linkages.
  • 4-Substituted Piperidine: The tertiary amine within the piperidine ring (positioned para to the acetamide linkage) serves as a hydrogen bond acceptor and confers significant three-dimensionality to the molecule. This motif frequently appears in central nervous system-active compounds due to its ability to enhance blood-brain barrier permeability [5].
  • 3-Methoxypyrrolidine Appendage: A nitrogen-containing heterocycle featuring an ether functionality at the 3-position. The methoxy group enhances solubility and serves as both a hydrogen bond acceptor and an electron density modulator for the adjacent amine. Pyrrolidine substitution patterns significantly influence receptor selectivity profiles in kinase-targeted therapies [2].

Table 1: Key Functional Motifs and Their Pharmacological Roles

Structural MotifPharmacological ContributionRepresentative Compound Analogs
Benzamide CoreTarget binding via π-stacking and H-bondingPyrrolo[2,3-d]pyrimidine kinase inhibitors [2]
Acetamide LinkerConformational flexibilityOxopicolinamide derivatives [3]
4-(Heterocyclic)piperidineEnhanced CNS penetration & 3D diversityEstrogen receptor modulators [5]
3-AlkoxypyrrolidineSolubility enhancement & stereochemical influencePyrrolopyrimidine derivatives [2]

The strategic positioning of the methoxy group on the pyrrolidine ring (rather than the piperidine) represents a novel design element. This placement potentially minimizes first-pass metabolism associated with alkoxy groups on saturated six-membered rings while maintaining the electronic effects beneficial for receptor interaction. Hybrid scaffolds incorporating piperidine and pyrrolidine systems demonstrate improved pharmacokinetic profiles compared to simpler amines, particularly regarding oral bioavailability and half-life extension [2] [5].

Historical Context of Piperidine-Pyrrolidine Hybrid Scaffolds in Medicinal Chemistry

Piperidine-pyrrolidine hybrid architectures represent a significant evolution in heterocyclic medicinal chemistry. These frameworks emerged prominently in the late 1990s as researchers sought to overcome limitations of monocyclic systems. The historical development can be categorized into distinct phases:

  • First Generation (Pre-2000): Early piperidine derivatives focused primarily on CNS applications due to their structural similarity to neurotransmitters. Simple piperidines like paroxetine demonstrated the therapeutic value of this heterocycle but encountered issues with selectivity and anticholinergic effects. Concurrently, pyrrolidine research explored its potential as a constrained, metabolically stable amine.
  • Hybridization Era (2000-2010): This period witnessed deliberate combination of these heterocycles to exploit synergistic advantages. Patent US8420657B2 exemplifies this strategy, disclosing numerous pyrrolo[2,3-d]pyrimidine derivatives bearing substituted piperidines for kinase inhibition. Particularly relevant are claims describing compounds featuring "4-(morpholin-4-ylmethyl)phenyl" and "4-(piperazin-1-yl)pyridazine" moieties demonstrating the therapeutic value of complex piperazine/piperidine-pyrrolidine hybrids in oncology [2]. Similarly, US20070213348A1 detailed hybrid systems where cyclohexylidene or tetramethylcyclohexylidene groups were linked to hydroxyphenyl motifs via methylene bridges, incorporating piperazine or morpholine rings for estrogen receptor modulation [5].
  • Modern Optimization (2010-Present): Contemporary design focuses on stereochemical control and substituent fine-tuning. The specific incorporation of 3-methoxypyrrolidine fused to piperidine, as seen in N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide, represents this trend. The methoxy group strategically modulates electron density at the pyrrolidine nitrogen, potentially enhancing its hydrogen-bond accepting capacity while providing steric guidance for selective target engagement. This level of optimization is evident in Factor XIa inhibitors like those described in US11084808B2, where oxopicolinamide derivatives feature precisely substituted heterocyclic amines for anticoagulant activity [3].

Table 2: Evolution of Piperidine-Pyrrolidine Hybrid Therapeutics

Time PeriodScaffold CharacteristicsTherapeutic ApplicationExample Innovation
1990-2000Simple piperidines/pyrrolidinesAntidepressants, AntipsychoticsParoxetine (piperidine)
2000-2010Linear piperazine-pyrrolidine connectorsKinase Inhibitors, OncologyUS8420657B2 Pyrrolopyrimidines [2]
2010-2015Spirocyclic & bridged hybridsCNS Disorders, Metabolic DiseasesTetramethylcyclohexylidene-estrogen modulators [5]
2015-PresentStereospecific 3-alkoxy substituted pyrrolidinesTargeted Neuromodulation, Enzymology3-Methoxypyrrolidin-1-yl-piperidine cores [2] [3]

The hybrid scaffold within N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide embodies this historical progression by integrating a conformationally constrained, stereodefined 3-methoxypyrrolidine with the pharmacokinetic advantages of the piperidine ring. This design specifically addresses limitations of earlier generations, particularly regarding target selectivity and metabolic oxidation susceptibility at unsubstituted ring positions [2] [5].

Rationale for Targeting Neurological and Metabolic Disorders

The structural architecture of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide presents a compelling rationale for development against neurological and metabolic disorders, underpinned by several key factors:

  • Blood-Brain Barrier (BBB) Permeability Signatures: The molecule possesses physicochemical properties predictive of CNS penetration. Calculated parameters include a molecular weight of ~389 g/mol (within optimal CNS range), moderate lipophilicity (cLogP estimated ~2.5), and the presence of hydrogen bond acceptors (N=5, O=3) balanced by a single hydrogen bond donor. Crucially, the tertiary amines within both the piperidine and pyrrolidine rings remain predominantly unprotonated at physiological pH, enhancing passive diffusion across the BBB. This aligns with established structure-CNS penetration relationships observed in compounds like the pyrrolopyrimidine-based kinase inhibitors described in US8420657B2, where similar tertiary amine-containing side chains facilitated brain exposure [2].
  • Target Engagement Versatility: The hybrid scaffold offers multiple points for interaction with enzymes and receptors implicated in neurological and metabolic pathways. The benzamide moiety can engage in aromatic stacking within catalytic clefts of kinases or G-protein coupled receptors (GPCRs). Simultaneously, the protonatable piperidine nitrogen provides electrostatic anchoring to aspartate/glutamate residues common in neurotransmitter receptors (e.g., serotonin, dopamine receptors). The 3-methoxy group's stereochemistry may confer selectivity for specific receptor subtypes. This multi-modal engagement capability mirrors design principles applied in oxopicolinamide derivatives (US11084808B2) developed as Factor XIa inhibitors for thrombotic disorders – a critical concern in metabolic syndrome patients [3].
  • Metabolic Stability Considerations: Strategic placement of the methoxy group on the pyrrolidine ring likely protects against cytochrome P450-mediated oxidation at the adjacent carbon positions. Additionally, the absence of metabolically labile ester groups (replaced by stable amide bonds) enhances in vivo stability. These features address key liabilities observed in first-generation piperidine therapeutics prone to rapid N-dealkylation or ring oxidation. The compound's design reflects lessons from estrogen receptor modulators (US20070213348A1) where cycloalkylidene substitutions improved metabolic stability over predecessor molecules [5].
  • Disease Mechanism Alignment: Neurological disorders (e.g., neuropathic pain, neurodegenerative diseases) often involve dysregulated kinase signaling (JAK, Trk kinases) and aberrant GPCR activity. Benzamide derivatives have demonstrated efficacy in modulating these pathways. Similarly, metabolic disorders including type 2 diabetes and obesity involve inflammatory signaling cascades where kinases like IKKβ play pivotal roles. The scaffold's structural similarity to kinase-inhibitory pyrrolo[2,3-d]pyrimidines supports its potential repurposing for metabolic indications [2] [3]. Furthermore, the compound's potential to interact with GLP-1 receptor or dipeptidyl peptidase-4 (DPP-4) – targets containing druggable hydrophobic pockets and catalytic serine residues – offers plausible mechanisms for metabolic intervention.

The convergence of favorable physicochemical properties, versatile pharmacophoric elements, and structural precedents in clinically validated chemotypes provides a strong foundation for investigating N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide in these challenging therapeutic areas. Future research should prioritize target deconvolution studies and validation in disease-relevant cellular models of neurodegeneration and insulin resistance.

Table 3: Potential Neurological and Metabolic Targets for Hybrid Benzamide Scaffolds

Target ClassRepresentative TargetsStructural Basis for ActivityTherapeutic Application
Tyrosine KinasesTrkA, JAK2, BtkBenzamide H-bonding to hinge region; hydrophobic occupation of pocketNeuropathic pain, Neuroinflammation
GPCRs5-HT₆, 5-HT₇, H₃ receptorsIonic interaction with conserved aspartate; piperidine spacer geometryCognitive disorders, Obesity
Serine ProteasesFactor XIa, DPP-4, ElastaseAmide carbonyl interaction with catalytic serine; S1 pocket occupancyThrombosis, Type 2 Diabetes
Nuclear Hormone ReceptorsPPARγ, Estrogen-related receptorsBenzamide as core scaffold; alkoxy group for cofactor interactionInsulin resistance, Metabolic syndrome

Properties

CAS Number

2319640-36-1

Product Name

N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide

IUPAC Name

N-[2-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide

Molecular Formula

C19H27N3O3

Molecular Weight

345.443

InChI

InChI=1S/C19H27N3O3/c1-25-17-9-12-22(14-17)16-7-10-21(11-8-16)18(23)13-20-19(24)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,20,24)

InChI Key

RNQZOTMVPWCTAE-UHFFFAOYSA-N

SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.